Diethyl 1-phenylcyclopropane-1,2-dicarboxylate
CAS No.: 731-06-6
Cat. No.: VC8291171
Molecular Formula: C15H18O4
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 731-06-6 |
|---|---|
| Molecular Formula | C15H18O4 |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | diethyl 1-phenylcyclopropane-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C15H18O4/c1-3-18-13(16)12-10-15(12,14(17)19-4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
| Standard InChI Key | SVVWPXSXQNBLQQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CC1(C2=CC=CC=C2)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1CC1(C2=CC=CC=C2)C(=O)OCC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is systematically named according to IUPAC guidelines as diethyl 2-phenylcyclopropane-1,1-dicarboxylate, reflecting the positions of the ester groups on the cyclopropane ring . The molecular formula is C15H18O4, with a molecular weight of 262.30 g/mol . Common synonyms include diethyl 2-phenyl-1,1-cyclopropanedicarboxylate and MLS000326954 .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H18O4 | |
| Molecular Weight | 262.30 g/mol | |
| SMILES | CCOC(=O)C1(CC1C2=CC=CC=C2)C(=O)OCC | |
| InChIKey | AIBJDWXTNYIAKH-UHFFFAOYSA-N | |
| CAS Registry Number | 3092-20-4 |
Crystallographic and Stereochemical Features
X-ray crystallographic data (CCDC 2355172) confirms the cis arrangement of the phenyl and chlorine substituents in derivatives formed via TaCl5-mediated reactions . The cyclopropane ring exhibits significant angle strain, with bond angles constrained to approximately 60°, predisposing it to ring-opening reactions under electrophilic conditions .
Synthesis and Manufacturing
Historical Methods
The Perkin synthesis (1884) involved intramolecular condensation of diethyl malonate with 1,2-dibromoethane using sodium ethylate, yielding diethyl cyclopropane-1,1-dicarboxylate in 27–29% yield . This method suffered from low efficiency and byproduct formation.
Modern Synthetic Protocols
A high-yield process (≥90%) employs sodium methanolate and 1,2-dichloroethane under controlled conditions :
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Malonic ester activation: Dimethyl malonate reacts with 1,2-dichloroethane in dimethylformamide (DMF).
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Cyclopropanation: Gradual addition of sodium methanolate induces cyclization, minimizing HCl elimination side reactions.
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Work-up: Filtration removes NaCl byproducts, followed by distillation to isolate the product .
Table 2: Comparative Synthesis Metrics
| Parameter | Perkin Method (1884) | Modern Method (1997) |
|---|---|---|
| Yield | 27–29% | 85–90% |
| Byproducts | Significant | Negligible |
| Reaction Time | 12–24 h | 5–10 h |
| Scale | Lab-scale | Industrial-scale |
Reactivity and Mechanistic Insights
TaCl5-Mediated Annulation with Aromatic Aldehydes
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate reacts with 2 equivalents of aromatic aldehydes (e.g., 4-iodobenzaldehyde) in the presence of TaCl5 to form 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates .
Mechanism:
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Coordination: TaCl5 activates the aldehyde via Lewis acid coordination.
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Cyclopropane Opening: Nucleophilic attack at the cyclopropane’s strained C–C bond generates a carbocation intermediate.
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Electrophilic Aromatic Substitution: The carbocation undergoes Friedel-Crafts alkylation with the aromatic aldehyde.
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Chlorination: TaCl5 mediates S<sub>N</sub>2 substitution, introducing a chlorine atom (ΔG<sup>‡</sup> = 14.56 kcal/mol) .
Table 3: Reaction Outcomes with Substituted Benzaldehydes
| Aldehyde Substituent | Yield (%) | Product Structure |
|---|---|---|
| 4-Iodo | 78 | Chlorinated tetrahydronaphthalene |
| 4-Bromo | 75 | Analogous bromo derivative |
| 4-Methyl | 82 | Methyl-substituted product |
Applications in Organic Synthesis
Donor-Acceptor Cyclopropane (DAC) Chemistry
The compound’s electron-withdrawing ester groups and electron-donating phenyl ring classify it as a DAC, enabling [3+2] and [4+3] cycloadditions . For example, enantioselective cycloaddition with nitrones achieves >95% ee using chiral Lewis acid catalysts .
Pharmacophore Development
Tetrahydronaphthalene derivatives synthesized from this compound exhibit:
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Anticancer activity: Inhibition of topoisomerase II.
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Antiviral properties: Blockade of viral envelope glycoproteins .
Future Directions
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